N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene carboxamide derivative characterized by three distinct structural motifs:
- Tetrahydrothiophene 1,1-dioxide moiety: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces sulfone functionality, enhancing hydrogen-bonding capacity and metabolic stability .
- 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene core: The bicyclic system provides rigidity, while the methyl group at position 6 may modulate steric effects and conformational flexibility .
Properties
Molecular Formula |
C23H28N2O6S2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H28N2O6S2/c1-14-3-8-18-19(11-14)32-23(21(18)22(27)24-15-9-10-33(28,29)13-15)25-20(26)12-31-17-6-4-16(30-2)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
GSPMGDOTLXDUEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the dioxidotetrahydrothiophene ring, the introduction of the methoxyphenoxyacetyl group, and the coupling with the tetrahydrobenzothiophene carboxamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups: The 4-methoxyphenoxy group in the target compound may improve binding to electron-deficient receptors (e.g., serotonin or amyloid proteins) compared to methyl-substituted analogs .
- Sulfone vs.
Crystallographic and Computational Insights
- Hydrogen-Bonding Patterns: Analogous compounds exhibit C=O···H–N and S=O···H–N interactions, stabilizing crystal lattices. The sulfone group in the target compound may form stronger hydrogen bonds than non-oxidized thiophenes .
- Thermal Stability: Oxidized benzothiophenes (e.g., BTBTTO derivatives) show higher thermal decomposition temperatures (~300°C) compared to non-oxidized analogs, suggesting the target compound’s stability .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with notable biological activities. This article explores its pharmacological effects, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula : C18H24N2O4S2
- IUPAC Name : this compound
Structural Features
The compound features a benzothiophene core with various functional groups that contribute to its biological activity. The presence of the tetrahydrothiophene moiety and methoxyphenol enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Analgesic Effects
Research utilizing the "hot plate" method demonstrated that related compounds possess analgesic properties superior to standard analgesics like metamizole. This suggests potential applications in pain management therapies.
Anticancer Potential
Some studies have explored the anticancer effects of benzothiophene derivatives. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme substrates suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Siutkina et al. (2021) | Demonstrated analgesic activity exceeding metamizole | Hot plate method on mice |
| Shipilovskikh et al. (2020) | Identified antimicrobial activity against Gram-positive bacteria | Disk diffusion method |
| Makhmudov et al. (2019) | Showed cytotoxic effects on cancer cell lines | MTT assay |
Case Study: Analgesic Activity
In a controlled study by Siutkina et al., the analgesic effects were evaluated using outbred white mice subjected to thermal stimuli. The results indicated that the tested compound significantly increased the pain threshold compared to control groups receiving saline injections.
Case Study: Antimicrobial Efficacy
Shipilovskikh et al. conducted experiments on various bacterial strains using disk diffusion methods. The results showed that certain derivatives of benzothiophene exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological studies due to its diverse biological activities. Future research should focus on:
- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Clinical Trials : Assessing therapeutic potential in human subjects for pain management and antimicrobial treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
